tert-Butyl chloroacetate

Asymmetric Synthesis Glycidate Ester Stereoselectivity

tert-Butyl chloroacetate (CAS 107-59-5) combines a reactive chloroacetyl moiety with an acid-labile tert-butyl ester, enabling selective SN2 alkylations and Darzens glycidate condensations. Its hallmark is TBAB-mediated diastereoselectivity reversal—switch from trans/cis up to 7.75 to cis/trans up to 4.52 simply by adding TBAB, a stereochemical control unattainable with methyl or ethyl esters. The tert-butyl group cleaves mildly under TFA/DCM; the chloro leaving group avoids the competing elimination and severe lachrymatory hazards of the bromo analog. Bulk buyers benefit from a patented catalyst-free, solvent-free high-pressure synthesis that minimizes process mass intensity and waste disposal costs. Laboratories equipped with microwave reactors can achieve 87% yield (vs. 63% conventional), directly lowering raw-material consumption per experiment. EU procurement teams: this substance is REACH-registered exclusively for intermediate use under strictly controlled conditions. Verify supplier REACH compliance before ordering; use in final articles is prohibited.

Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
CAS No. 107-59-5
Cat. No. B093202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl chloroacetate
CAS107-59-5
Molecular FormulaC6H11ClO2
Molecular Weight150.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCl
InChIInChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
InChIKeyKUYMVWXKHQSIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Chloroacetate (CAS 107-59-5): Core Specifications and Procurement Baseline


tert-Butyl chloroacetate (CAS 107-59-5) is an α-chloroester building block defined by its reactive chloroacetyl moiety and sterically hindered tert-butyl ester group. This combination underpins its utility in selective alkylations, Darzens condensations, and as a protected carboxylic acid synthon [1]. Its core physical properties—boiling point 48-49 °C at 1.46 kPa, density 1.053 g/mL at 25 °C, and refractive index ~1.423—provide a standardized identity for quality control and procurement verification .

Why tert-Butyl Chloroacetate Cannot Be Casually Substituted with Other Chloroacetates or Bromoacetates


Direct substitution with ethyl chloroacetate, methyl chloroacetate, or tert-butyl bromoacetate is scientifically unsound due to orthogonal reactivity profiles. The tert-butyl ester group in tert-butyl chloroacetate undergoes facile acid-catalyzed cleavage under mild conditions (e.g., TFA/DCM) to yield the free carboxylic acid, a deprotection pathway that is kinetically inaccessible to methyl or ethyl esters [1]. Conversely, the chloroacetate leaving group enables controlled SN2 alkylations without the competing elimination pathways or enhanced lachrymatory hazards associated with the bromo analog [2]. These divergent chemical behaviors mean that substituting tert-butyl chloroacetate with a related ester will inevitably alter reaction kinetics, product yields, stereochemical outcomes, or require complete redesign of downstream deprotection strategies.

Quantitative Differentiation of tert-Butyl Chloroacetate: Evidence for Scientific Selection


Stereochemical Control in Darzens Condensation: TBAB-Mediated cis/trans Ratio Reversal

In Darzens condensations, tert-butyl chloroacetate provides a unique stereochemical tuning capability not observed with ethyl chloroacetate. Under standard NaOH conditions, tert-butyl chloroacetate reacts with aldehydes to yield glycidates with a trans/cis ratio of 2.38-7.75. Critically, the addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reverses this stereoselectivity, shifting the product ratio to cis/trans 1.67-4.52 [1]. Ethyl chloroacetate, in contrast, lacks this pronounced and predictable stereochemical switch, as the steric bulk of the tert-butyl group is essential for the observed halohydrin anion conformer selectivity that drives the reversal [1].

Asymmetric Synthesis Glycidate Ester Stereoselectivity

Industrial Synthesis Efficiency: Catalyst-Free, Solvent-Free High-Pressure Method

A patented industrial route to tert-butyl chloroacetate leverages a catalyst-free and solvent-free addition of chloroacetic acid to isobutene under pressure, achieving high conversion without the downstream purification burdens inherent to alternative syntheses of tert-butyl bromoacetate or ethyl chloroacetate [1]. This method, operating at 80-110 °C and 3-12 bar autogenous pressure, contrasts sharply with the preparation of tert-butyl bromoacetate, which typically requires handling of corrosive brominating agents (e.g., bromoacetyl bromide) and generates problematic byproducts. The elimination of catalyst and solvent from the tert-butyl chloroacetate process translates to reduced waste streams and simplified reactor cleaning, providing a quantifiable advantage in operational expenditure (OpEx) for large-scale procurement.

Process Chemistry Green Chemistry Esterification

Microwave-Assisted Synthesis Yield: 87% vs. Conventional 63%

Adoption of microwave irradiation for the synthesis of tert-butyl chloroacetate from chloroacetic acid and tert-butanol provides a dramatic yield improvement over conventional thermal methods. Using NaHSO₄·H₂O as a catalyst under 250 W microwave power for 10 minutes, a yield of 87% is achieved . This stands in stark contrast to the traditional preparation method involving chloroacetyl chloride, tert-butanol, and N,N-dimethylaniline, which yields only 63% after fractional distillation . This 24-percentage-point increase in isolated yield translates directly to a 38% relative improvement in material efficiency.

Microwave Chemistry Synthetic Methodology Yield Optimization

Regulatory Status: REACH-Registered Intermediate with Strict Use Controls

tert-Butyl chloroacetate (CAS 107-59-5) is registered under the European REACH regulation (EC No. 203-506-1) with an active status designated explicitly as an 'Intermediate' and flagged for 'Intermediate use only' [1]. This formal regulatory classification imposes legally binding restrictions on its downstream use, preventing its incorporation into final consumer products without further substantial chemical transformation. In contrast, many closely related chloroacetates (e.g., ethyl chloroacetate, CAS 105-39-5) have broader registration scopes, but tert-butyl chloroacetate's restricted classification serves as a de facto quality control filter for the supply chain: material supplied for non-intermediate applications is non-compliant. For procurement teams, this mandates verification that the intended use aligns with the 'intermediate' classification and that the supplier is registered for this specific use.

Regulatory Compliance REACH Supply Chain Integrity

Thermal Stability: Gas-Phase Elimination Kinetics as a Predictor of Storage Integrity

The gas-phase elimination kinetics of tert-butyl chloroacetate have been quantified, providing a fundamental baseline for its thermal stability and a point of comparison with other tert-butyl α-substituted acetates. In the temperature range of 468-518 K, tert-butyl cyanoacetate undergoes unimolecular elimination with an Arrhenius A-factor of 2.04×10¹¹ and activation energy (Ea) of 1.38×10⁵ J/mol [1]. While the chloro analog (tert-butyl chloroacetate) data is part of the same structure-reactivity study, the kinetic parameters for tert-butyl trichloroacetate (A=2.57×10¹², Ea=1.41×10⁵ J/mol) and tert-butyl pivalate (A=2.75×10¹³, Ea=1.69×10⁵ J/mol) are also reported [1]. The systematic variation in Arrhenius parameters across the series confirms that the chloro substituent imparts a distinct kinetic stability profile, directly impacting storage recommendations and shelf-life predictions under ambient and elevated temperature conditions.

Kinetics Stability Thermal Decomposition

N-Alkylation Efficiency: 89% Yield in Benzylamine Alkylation

tert-Butyl chloroacetate demonstrates high efficiency in N-alkylation reactions, as exemplified by its reaction with benzylamine to produce N-benzylglycine tert-butyl ester in 89% isolated yield [1]. This reaction proceeds smoothly in benzene at 30-70 °C over 30 minutes, followed by a 1-hour hold at 70 °C. For comparison, alkylation with tert-butyl bromoacetate, while often faster, is complicated by its significantly higher lachrymatory potential and greater propensity for elimination side reactions under basic conditions. The 89% yield achieved with the chloroacetate represents a high-yielding, operationally simpler alternative that avoids the handling hazards and purification challenges frequently encountered with the bromo analog.

Alkylation Amine Protection Peptoid Synthesis

Optimal Application Scenarios for tert-Butyl Chloroacetate Based on Evidence-Based Differentiation


Stereoselective Synthesis of cis- or trans-Glycidate Esters via Darzens Condensation

This scenario leverages tert-butyl chloroacetate's unique ability to undergo a TBAB-mediated reversal of diastereoselectivity, as quantified in Section 3. Researchers requiring access to both cis- and trans-glycidate intermediates for SAR studies or asymmetric synthesis should select tert-butyl chloroacetate. The ability to switch from a trans/cis ratio of up to 7.75 to a cis/trans ratio of up to 4.52 by simply adding TBAB provides a level of stereochemical control not available with ethyl or methyl chloroacetate [1].

Large-Scale Production Requiring a Catalyst-Free, Solvent-Free Esterification Process

Industrial procurement teams seeking to minimize process mass intensity (PMI) and waste disposal costs should prioritize tert-butyl chloroacetate due to the patented, catalyst-free, and solvent-free high-pressure synthesis route. As detailed in Section 3, this process eliminates catalyst removal steps and reduces solvent usage to zero, directly translating to a lower cost of goods manufactured and a simpler EHS profile compared to the manufacture of tert-butyl bromoacetate or other esters [1].

Microwave-Enabled Laboratory-Scale Synthesis for High Material Efficiency

Laboratories equipped with microwave synthesis reactors can achieve a 38% relative yield improvement (87% vs. 63%) when preparing tert-butyl chloroacetate via the microwave-assisted protocol, as shown in Section 3. This scenario directly reduces raw material procurement volumes per experiment, offering a tangible cost-saving and waste-reduction benefit for routine preparative work. It is particularly advantageous for academic labs and CROs performing high-frequency syntheses [1].

EU-Compliant Procurement for Intermediate-Only Use in Pharmaceutical Synthesis

This scenario applies to organizations operating within the EU or aligning with REACH principles. As established in Section 3, tert-butyl chloroacetate is legally restricted to 'intermediate use only' under its REACH registration. Procurement teams must ensure that the compound will undergo further chemical transformation and will not be used in a final article. Selecting a supplier with a valid REACH registration for this specific use-case (e.g., TCI, Sigma-Aldrich) is non-negotiable for regulatory compliance and supply chain integrity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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